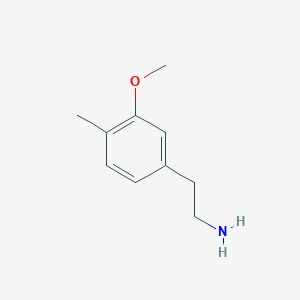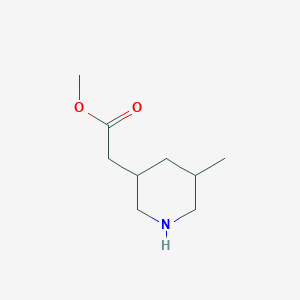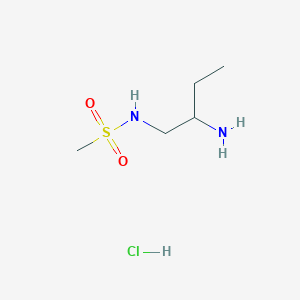
Hexa(1H-pyrrol-1-yl)benzene
Vue d'ensemble
Description
Synthesis Analysis
HPPB can be synthesized by various methods, including the reaction of pyrrole with benzene in the presence of a Lewis acid catalyst, the Suzuki coupling reaction using aryl boronic acid and pyrrole, and the oxidative coupling of pyrrole catalyzed by iron salts. Another method involves the Paal–Knorr reaction to synthesize 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione .Molecular Structure Analysis
Hexa(1H-pyrrol-1-yl)benzene has a molecular formula of C30H24N6. It is a highly conjugated aromatic compound, which means it has a structure that includes alternating single and double bonds .Applications De Recherche Scientifique
Dual COX-2/LOX Inhibitors
Pyrrole derivatives, including HPPB, have been developed as potential dual cyclooxygenase-2/lipoxygenase (COX-2/LOX) inhibitors . These inhibitors could be considered a safe alternative to traditional non-steroidal anti-inflammatory drugs (tNSAIDs) and selective COX-2 inhibitors (coxibs) for the treatment of inflammatory conditions .
Antioxidant Activity
Pyrrole derivatives, including HPPB, have been shown to have antioxidant activity . This property could be useful in various fields, including health and wellness, food preservation, and more.
ADMET Properties and Drug-likeness
In silico calculations have been performed to predict the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties and drug-likeness of HPPB . All synthesized compounds could be described as drug-like .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-(1h-pyrrol-1-ylcarbonyl)benzene-1,3,5-triol, have been shown to interact with proteins like theHeat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis.
Mode of Action
It is known that pyrrole-containing compounds often interact with their targets throughπ-π stacking interactions , due to the aromatic nature of the pyrrole rings .
Biochemical Pathways
It is known that pyrrole-containing compounds can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Result of Action
Action Environment
The action, efficacy, and stability of Hexa(1H-pyrrol-1-yl)benzene can be influenced by various environmental factors. For instance, its high thermal stability allows it to withstand temperatures up to 400°C without decomposition. Additionally, it is insoluble in water but soluble in most organic solvents , which could influence its distribution and action in different environments.
Propriétés
IUPAC Name |
1-[2,3,4,5,6-penta(pyrrol-1-yl)phenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N6/c1-2-14-31(13-1)25-26(32-15-3-4-16-32)28(34-19-7-8-20-34)30(36-23-11-12-24-36)29(35-21-9-10-22-35)27(25)33-17-5-6-18-33/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQRRQZTMPJPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=C(C(=C2N3C=CC=C3)N4C=CC=C4)N5C=CC=C5)N6C=CC=C6)N7C=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377728 | |
| Record name | Hexa(1H-pyrrol-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexa(1H-pyrrol-1-yl)benzene | |
CAS RN |
183592-03-2 | |
| Record name | Hexa(1H-pyrrol-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, 1-bromo-3-[(4-fluorophenyl)methyl]-](/img/structure/B3048773.png)
![(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid](/img/structure/B3048774.png)








![1,2-Benzenediol, 4-[2-(methylamino)ethyl]-, hydrobromide (1:1)](/img/structure/B3048788.png)

